

# The Discovery and Development of Celecoxib (C21H19ClFN3O3S): A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: C21H19ClFN3O3S

Cat. No.: B12632252

[Get Quote](#)

An In-depth Guide for Researchers and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and clinical development of the compound **C21H19ClFN3O3S**, commonly known as Celecoxib. It is a selective cyclooxygenase-2 (COX-2) inhibitor that has become a widely used nonsteroidal anti-inflammatory drug (NSAID) for the management of pain and inflammation. This document details its pharmacological properties, key experimental data, and the evolution of its clinical applications, including its role in cancer research.

## Introduction and Discovery

Celecoxib, with the chemical formula **C21H19ClFN3O3S**, is a diaryl-substituted pyrazole.<sup>[1]</sup> Its development marked a significant milestone in the quest for safer NSAIDs with reduced gastrointestinal side effects. The journey of Celecoxib began with the identification of two distinct cyclooxygenase (COX) isoforms: COX-1, which is constitutively expressed and plays a role in gastrointestinal cytoprotection and platelet function, and COX-2, which is induced during inflammation.<sup>[2]</sup> This discovery paved the way for the rational design of selective COX-2 inhibitors.

A team at the Searle division of Monsanto, led by John Talley, discovered Celecoxib and other COX-2 selective inhibitors.<sup>[3][4]</sup> The discovery of the COX-2 enzyme itself is credited to Daniel L. Simmons of Brigham Young University in 1988, who later collaborated with Monsanto to

develop drugs targeting this enzyme.<sup>[3]</sup> Celecoxib was patented in 1993 and received approval from the U.S. Food and Drug Administration (FDA) on December 31, 1998.<sup>[3][5]</sup> It was initially co-marketed by Monsanto and Pfizer under the brand name Celebrex.<sup>[5]</sup> Following a series of mergers and acquisitions, Pfizer became the sole owner of Celebrex.<sup>[5]</sup>

## Mechanism of Action

Celecoxib's primary mechanism of action is the highly selective and reversible inhibition of the COX-2 enzyme.<sup>[3]</sup> By inhibiting COX-2, Celecoxib blocks the conversion of arachidonic acid to prostaglandin precursors, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.<sup>[1][4]</sup> Its selectivity for COX-2 over COX-1 is a key feature, as the inhibition of COX-1 by traditional NSAIDs is associated with gastrointestinal toxicity.<sup>[2][3]</sup> Celecoxib is approximately 10-20 times more selective for COX-2 than for COX-1.<sup>[3]</sup>

Beyond its anti-inflammatory role, Celecoxib has demonstrated anti-cancer properties.<sup>[3]</sup> Its effects in reducing colon polyps are attributed to its influence on genes and pathways involved in inflammation and malignant transformation.<sup>[3]</sup> One identified mechanism for its anti-cancer activity is its ability to bind to Cadherin-11, which may play a role in reducing cancer progression.<sup>[1][3]</sup> The anticarcinogenic mechanisms are thought to involve both COX-dependent and COX-independent pathways, including the induction of apoptosis and cell cycle arrest.<sup>[6]</sup>

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. ClinPGx [clinpgrx.org]
- To cite this document: BenchChem. [The Discovery and Development of Celecoxib (C<sub>21</sub>H<sub>19</sub>CIFN<sub>3</sub>O<sub>3</sub>S): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12632252#discovery-and-history-of-c21h19clfn3o3s>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)